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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for measuring

the in vivo target engagement of JHU-083, a prodrug of the potent glutamine antagonist 6-

diazo-5-oxo-L-norleucine (DON). JHU-083 is a promising therapeutic agent that targets cancer

cell metabolism and modulates the tumor microenvironment. Accurate assessment of its target

engagement is crucial for preclinical and clinical development.

Introduction to JHU-083 and its Mechanism of
Action
JHU-083 is an orally bioavailable prodrug that is converted to its active form, DON, in vivo.[1]

DON functions as a broad-spectrum inhibitor of enzymes that utilize glutamine as a substrate.

By mimicking glutamine, DON irreversibly binds to the glutamine-binding site of these

enzymes, leading to the disruption of key metabolic pathways essential for cancer cell

proliferation and survival.

The primary molecular target of JHU-083 is glutaminase (GLS), the enzyme that catalyzes the

conversion of glutamine to glutamate.[1] However, its activity extends to other glutamine-

dependent enzymes involved in purine and pyrimidine biosynthesis. The multifaceted

mechanism of action of JHU-083 includes:
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Inhibition of mTOR Signaling: JHU-083 has been shown to disrupt the mTOR signaling

pathway, a central regulator of cell growth and proliferation.[2][3]

Impairment of Nucleotide Biosynthesis: By inhibiting glutamine-dependent enzymes in the de

novo purine and pyrimidine synthesis pathways, JHU-083 restricts the building blocks

necessary for DNA and RNA synthesis.[2]

Modulation of the Tumor Microenvironment: JHU-083 can reprogram tumor-associated

macrophages (TAMs) from an immunosuppressive to an inflammatory phenotype and reduce

the number of myeloid-derived suppressor cells (MDSCs), thereby enhancing anti-tumor

immunity.[4]

In Vivo Target Engagement Methodologies
Several methods can be employed to assess the in vivo target engagement of JHU-083. These

can be broadly categorized into direct measurement of the active drug at the target site and

indirect measurement of the pharmacodynamic effects resulting from target inhibition.

Direct Quantification of DON in Brain Tissue via LC-
MS/MS
This method provides a direct measure of target engagement by quantifying the concentration

of the active drug, DON, in the target tissue. Given that JHU-083 is designed to be brain-

penetrant, this is a critical assay for neurological applications.[1]

Experimental Protocol: LC-MS/MS for DON in Brain Tissue

Objective: To quantify the concentration of DON in mouse brain tissue following oral

administration of JHU-083.

Materials:

JHU-083

C57BL/6 or other appropriate mouse strain

Homogenizer (e.g., bead beater or sonicator)
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Acetonitrile (ACN) with 0.1% formic acid

Internal standard (IS) for mass spectrometry (e.g., a stable isotope-labeled DON)

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

C18 reverse-phase HPLC column

Procedure:

Dosing: Administer JHU-083 to mice via oral gavage at the desired dose(s).[1]

Tissue Collection: At specified time points post-administration, euthanize mice and

immediately harvest the brains. Flash-freeze the tissue in liquid nitrogen and store at -80°C

until analysis.[1]

Sample Preparation: a. Weigh the frozen brain tissue. b. Add ice-cold ACN with 0.1% formic

acid (e.g., 4 volumes of solvent to tissue weight). c. Add the internal standard. d.

Homogenize the tissue on ice until a uniform lysate is achieved. e. Centrifuge the

homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to precipitate proteins. f.

Collect the supernatant containing DON and the IS.

LC-MS/MS Analysis: a. Inject the supernatant onto the LC-MS/MS system. b. Separate DON

and the IS from other matrix components using a C18 reverse-phase column with a suitable

gradient of mobile phases (e.g., water with 0.1% formic acid and ACN with 0.1% formic acid).

c. Detect and quantify DON and the IS using multiple reaction monitoring (MRM) in positive

ion mode. The specific precursor-to-product ion transitions for DON will need to be

optimized.

Data Analysis: a. Generate a standard curve by spiking known concentrations of DON and a

fixed concentration of the IS into brain homogenate from untreated animals. b. Calculate the

ratio of the peak area of DON to the peak area of the IS for both the standards and the

samples. c. Determine the concentration of DON in the samples by interpolating from the

standard curve. Express the concentration as nmol/g of tissue.[1]
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Pharmacodynamic Assessment of mTOR Pathway
Inhibition via pS6 Immunohistochemistry
This method provides an indirect measure of target engagement by assessing the downstream

effects of JHU-083 on the mTOR signaling pathway. A reduction in the phosphorylation of the

ribosomal protein S6 (pS6) is a well-established biomarker of mTORC1 inhibition.[2][5]

Experimental Protocol: Immunohistochemistry for pS6 in Brain Tumors

Objective: To qualitatively and quantitatively assess the reduction in pS6 levels in brain tumor

tissue following JHU-083 treatment.

Materials:

Mice with orthotopic brain tumors (e.g., glioma xenografts).[5]

JHU-083

4% Paraformaldehyde (PFA) in PBS

Sucrose solutions (15% and 30% in PBS)

Optimal Cutting Temperature (OCT) compound

Cryostat

Microscope slides

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

Primary antibody: Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

Mounting medium
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Fluorescence microscope

Procedure:

Dosing and Tissue Collection: a. Treat tumor-bearing mice with JHU-083 or vehicle control

for the desired duration.[5] b. Euthanize the mice and perfuse transcardially with ice-cold

PBS followed by 4% PFA. c. Dissect the brains and post-fix in 4% PFA overnight at 4°C. d.

Cryoprotect the brains by sequential immersion in 15% and 30% sucrose solutions until they

sink. e. Embed the brains in OCT and freeze.

Sectioning: a. Cut 20-30 µm thick coronal sections using a cryostat. b. Mount the sections

onto microscope slides.

Immunohistochemistry: a. Wash the sections with PBS. b. Permeabilize the tissue with PBS

containing 0.3% Triton X-100 for 15 minutes. c. Block non-specific binding by incubating the

sections in blocking solution for 1 hour at room temperature. d. Incubate the sections with

the primary anti-pS6 antibody (diluted in blocking solution) overnight at 4°C. e. Wash the

sections three times with PBS. f. Incubate with the fluorescently labeled secondary antibody

(diluted in blocking solution) for 2 hours at room temperature in the dark. g. Wash the

sections three times with PBS. h. Counterstain with DAPI for 10 minutes. i. Wash with PBS

and mount with an appropriate mounting medium.

Imaging and Analysis: a. Visualize the stained sections using a fluorescence microscope. b.

Capture images of the tumor regions. c. Quantify the fluorescence intensity of the pS6 signal

using image analysis software (e.g., ImageJ). Normalize the pS6 signal to the number of

DAPI-stained nuclei to account for differences in cell density. d. Compare the normalized

pS6 fluorescence between JHU-083-treated and vehicle-treated groups.

In Vivo Glutaminase Activity Assay
This assay measures the enzymatic activity of glutaminase in tissue homogenates from JHU-
083-treated animals, providing a direct assessment of target enzyme inhibition.

Experimental Protocol: Fluorometric Glutaminase Activity Assay

Objective: To measure the activity of glutaminase in brain or tumor tissue lysates.
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Materials:

Tissue homogenates from JHU-083 or vehicle-treated animals (prepared as in the LC-

MS/MS protocol, but in a suitable assay buffer).

Glutaminase activity assay kit (e.g., from BioAssay Systems or Abcam).[1][6] These kits

typically include:

Assay buffer

Glutamine substrate

Detection reagent (e.g., a probe that reacts with ammonia or glutamate to produce a

fluorescent signal)

Standard (e.g., ammonia or glutamate)

96-well black microplate

Fluorometric microplate reader

Procedure:

Sample Preparation: a. Homogenize fresh or frozen tissue in the provided assay buffer on

ice. b. Centrifuge to pellet cellular debris and collect the supernatant. c. Determine the

protein concentration of the lysate (e.g., using a BCA assay) for normalization.

Assay: a. Prepare a standard curve according to the kit manufacturer's instructions. b. Add

samples (lysates) to the wells of the 96-well plate. c. Prepare a reaction mixture containing

the glutamine substrate and add it to the wells to initiate the reaction. d. Incubate the plate at

37°C for a specified time (e.g., 30 minutes).[6] e. Add the detection reagent to stop the

reaction and generate the fluorescent signal. f. Incubate as recommended by the

manufacturer.

Measurement and Analysis: a. Measure the fluorescence intensity at the appropriate

excitation and emission wavelengths using a microplate reader. b. Calculate the glutaminase

activity in the samples based on the standard curve. c. Normalize the activity to the protein
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concentration of the lysate. d. Compare the normalized glutaminase activity between JHU-
083-treated and vehicle-treated groups.

[89Zr]CD69 PET Imaging for Immune Activation
This non-invasive imaging technique can be used to monitor the downstream

immunomodulatory effects of JHU-083. CD69 is an early activation marker on T cells, and its

upregulation can be indicative of an anti-tumor immune response.[2][7]

Experimental Protocol: [89Zr]CD69 PET Imaging in Tumor-Bearing Mice

Objective: To non-invasively visualize and quantify T-cell activation in the tumor

microenvironment following JHU-083 treatment.

Materials:

Tumor-bearing mice (syngeneic models are required for studying immune responses).

JHU-083

[89Zr]-DFO-anti-CD69 antibody.[8]

PET/CT scanner.

Procedure:

Dosing: Treat tumor-bearing mice with JHU-083 or vehicle control.

Radiotracer Injection: At a time point when an immune response is expected, intravenously

inject the mice with the [89Zr]-DFO-anti-CD69 antibody.[8]

PET/CT Imaging: a. At various time points after radiotracer injection (e.g., 24, 48, and 72

hours), anesthetize the mice and perform PET/CT imaging.[2]

Image Analysis: a. Reconstruct the PET images and co-register them with the CT images for

anatomical reference. b. Draw regions of interest (ROIs) around the tumor and other organs.

c. Quantify the radiotracer uptake in the ROIs, typically expressed as the percentage of
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injected dose per gram of tissue (%ID/g).[7] d. Compare the tumor uptake of [89Zr]-DFO-

anti-CD69 between JHU-083-treated and control groups.

Quantitative Data Summary
Assay

Parameter

Measured

Animal

Model

JHU-083

Dose
Result Reference

LC-MS/MS

DON

concentration

in brain

Nude mice 20 mg/kg

8-12 nmol/g

at 1 hour

post-dose

[1]

Immunohisto

chemistry

pS6

(Ser235/236)

expression

Orthotopic

IDH1mut

glioma model

25 mg/kg

Reduced

intracranial

pS6 protein

expression

[2][5]

Tumor

Growth

Inhibition

Tumor

volume

Subcutaneou

s thyroid

cancer

xenograft

Not specified

Significantly

inhibited

subcutaneou

s tumor

growth

[9]

Immunohisto

chemistry

Ki-67 positive

cells

Subcutaneou

s thyroid

cancer

xenograft

Not specified

Markedly

decreased Ki-

67 positive

cells

[9]
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Caption: Mechanism of action of JHU-083.
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Caption: Workflow for assessing JHU-083 target engagement.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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